molecular formula C16H16Cl2N4O3S B2627025 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide CAS No. 1251696-48-6

2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide

Cat. No.: B2627025
CAS No.: 1251696-48-6
M. Wt: 415.29
InChI Key: FMDKEKUBNRVGAF-UHFFFAOYSA-N
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Description

2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its biological activity and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

    Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylamino Group: This step involves the nucleophilic substitution reaction where the benzylamine is introduced.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling:

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylpropionamide: Similar structure with a propionamide group.

Uniqueness

The uniqueness of 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-chloro-4-[2-(methylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-[(3-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O3S/c1-19-14(24)9-26-12-7-21-22(16(25)15(12)18)8-13(23)20-6-10-3-2-4-11(17)5-10/h2-5,7H,6,8-9H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDKEKUBNRVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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